Allyl 2-ethylbutyrate

Catalog No.
S1896538
CAS No.
7493-69-8
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl 2-ethylbutyrate

CAS Number

7493-69-8

Product Name

Allyl 2-ethylbutyrate

IUPAC Name

prop-2-enyl 2-ethylbutanoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-4-7-11-9(10)8(5-2)6-3/h4,8H,1,5-7H2,2-3H3

InChI Key

NBKXNUWCFMZFMM-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OCC=C

solubility

Insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials

Canonical SMILES

CCC(CC)C(=O)OCC=C

The exact mass of the compound Allyl 2-ethylbutyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, soluble in ethanol, and miscible with essential oils and flavour materials. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32637. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Flavor Research

    Researchers investigate the volatile compounds that contribute to the overall flavor profile of complex mixtures like fruits and food products. Allyl 2-ethylbutyrate has been identified as one of the volatile compounds found in a variety of fruits, including pineapples, passion fruits, and apples FEMA - Flavor and Extract Manufacturers Association: .

  • Safety Testing

    Regulatory agencies and flavoring companies perform studies to assess the safety of flavoring ingredients. These studies may include testing for genotoxicity, cytotoxicity, and potential interactions with other food components National Institute of Standards and Technology).

Allyl 2-ethylbutyrate is an organic compound classified as an ester, with the molecular formula C9H16O2C_9H_{16}O_2 and a molecular weight of approximately 156.22 g/mol. Its structure features a butyric acid moiety and an allyl group, making it notable for its fruity aroma, often associated with various food flavors and fragrances. The compound is also known by several other names, including butanoic acid, 2-ethyl-, 2-propenyl ester and allyl 2-ethylbutanoate .

  • Hydrolysis: In the presence of water, it can break down into its constituent acids and alcohols.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
  • Esterification: Allyl 2-ethylbutyrate can be synthesized through the reaction of butyric acid with allyl alcohol .

These reactions are typical for esters and are crucial in both synthetic organic chemistry and industrial applications.

Research indicates that allyl 2-ethylbutyrate exhibits biological activity, particularly in flavor enhancement and potential antimicrobial properties. It is often used in food products due to its pleasant aroma and taste profile. Additionally, some studies suggest that certain esters may have effects on human health, including possible roles in digestion and metabolism .

Allyl 2-ethylbutyrate can be synthesized through several methods:

  • Esterification Reaction: This is the most common method, involving the reaction of butyric acid with allyl alcohol in the presence of an acid catalyst.
    Butyric Acid+Allyl AlcoholAllyl 2 Ethylbutyrate+Water\text{Butyric Acid}+\text{Allyl Alcohol}\rightarrow \text{Allyl 2 Ethylbutyrate}+\text{Water}
  • Transesterification: This method involves reacting another ester with allyl alcohol under similar conditions to produce allyl 2-ethylbutyrate .
  • Biocatalytic Methods: Enzymatic synthesis using lipases can also be employed to create this compound more selectively and sustainably .

Allyl 2-ethylbutyrate finds applications across various fields:

  • Food Industry: Used as a flavoring agent in beverages and confectionery due to its fruity scent.
  • Fragrance Industry: Incorporated into perfumes and scented products for its appealing aroma.
  • Chemical Intermediate: Serves as a precursor in synthesizing other organic compounds .

Allyl 2-ethylbutyrate shares similarities with other esters but possesses unique characteristics due to its specific structure. Here are some comparable compounds:

Compound NameFormulaUnique Characteristics
Ethyl ButyrateC6H12O2Known for its pineapple-like aroma; widely used in flavorings.
Methyl ButyrateC5H10O2Exhibits a fruity smell; used in food flavorings but less common than ethyl esters.
Propyl ButyrateC7H14O2Has a similar structure but different odor profile; used in perfumes.
Butyl ButyrateC8H16O2Less volatile than allyl derivatives; often used as a solvent.

Allyl 2-ethylbutyrate stands out due to its specific fruity aroma profile and applications primarily in food and fragrance industries, while other similar compounds may have different uses or sensory characteristics .

Molecular Formula and Weight

Allyl 2-ethylbutyrate exhibits the molecular formula C₉H₁₆O₂, representing a medium-chain ester compound with nine carbon atoms, sixteen hydrogen atoms, and two oxygen atoms [1] [2] [3]. The molecular weight of this compound is precisely 156.22 grams per mole, with a monoisotopic mass of 156.115030 atomic mass units [1] [2]. The average molecular mass has been consistently reported as 156.225 grams per mole across multiple chemical databases [1] [4] [5].

The molecular composition indicates an unsaturation index of two, accounting for the presence of both the carbonyl group within the ester functionality and the carbon-carbon double bond in the allyl moiety [1] [2]. This structural arrangement places allyl 2-ethylbutyrate within the classification of aliphatic esters containing an unsaturated alcohol component.

PropertyValue
Molecular FormulaC₉H₁₆O₂
Molecular Weight (g/mol)156.22
Monoisotopic Mass156.115030
Average Mass156.225
Unsaturation Index2

IUPAC Nomenclature and CAS Registry

The International Union of Pure and Applied Chemistry nomenclature for this compound is prop-2-en-1-yl 2-ethylbutanoate, reflecting the systematic naming convention for ester compounds [1] [6] [7]. Alternative acceptable IUPAC names include allyl 2-ethylbutanoate and 2-propenyl 2-ethylbutanoate, demonstrating the flexibility in nomenclature systems for compounds containing allyl groups [1] [6] [7].

The Chemical Abstracts Service registry number for allyl 2-ethylbutyrate is 7493-69-8, providing a unique identifier for this compound in chemical databases and regulatory systems [1] [6] [2] [3]. The European Inventory of Existing Commercial Chemical Substances number is 231-332-6, facilitating identification within European chemical regulatory frameworks [6] [7] [4].

Additional systematic names include butanoic acid, 2-ethyl-, 2-propenyl ester and butyric acid, 2-ethyl-, allyl ester, representing alternative nomenclature approaches based on the parent carboxylic acid structure [1] [2] [7]. The compound also carries the Flavoring and Extract Manufacturers Association number 2029, indicating its recognition as a flavoring agent [6] [7] [8].

Identifier TypeValue
IUPAC Nameprop-2-en-1-yl 2-ethylbutanoate
CAS Registry Number7493-69-8
EINECS Number231-332-6
InChI KeyNBKXNUWCFMZFMM-UHFFFAOYSA-N
FEMA Number2029

Stereochemical Considerations

Allyl 2-ethylbutyrate is classified as an achiral molecule, containing no stereogenic centers within its molecular structure [9]. The stereochemistry designation indicates zero defined stereocenters out of zero possible stereocenters, confirming the absence of chiral carbon atoms [9]. The compound exhibits no optical activity, as demonstrated by the optical activity classification of "NONE" in structural databases [9].

The molecular structure lacks asymmetric carbon atoms due to the symmetrical substitution patterns around all carbon centers [9]. The 2-ethylbutanoic acid portion of the molecule contains a carbon atom with two ethyl substituents and one hydrogen atom, but this arrangement does not create a chiral center due to the identical nature of the ethyl groups. The allyl portion consists of a terminal alkene with no substituents that would generate stereochemical complexity.

The absence of stereoisomerism in allyl 2-ethylbutyrate simplifies its analytical characterization and synthetic preparation, as no enantiomeric or diastereomeric considerations are required [9] [10] [11]. This achiral nature contrasts with many other organic compounds that contain asymmetric centers and exhibit optical isomerism.

Stereochemical PropertyValue
Stereochemistry ClassificationAchiral
Defined Stereocenters0/0
Optical ActivityNone
E/Z Centers0
Chiral Centers0

Spectroscopic Identification

Nuclear Magnetic Resonance Profiling

Proton nuclear magnetic resonance spectroscopy of allyl 2-ethylbutyrate reveals characteristic signal patterns consistent with its structural composition [12] [13] [14] [15]. The allyl ether group contributes distinctive vinyl proton signals appearing in the 4.6-5.9 parts per million region, demonstrating the typical chemical shift range for alkene protons [12] [13] [14]. The allyl methylene protons attached to the oxygen atom are expected to resonate in the 3.7-4.1 parts per million range, consistent with ester functionality [13] [15] [16].

The 2-ethylbutanoic acid portion generates complex multipicity patterns due to the branched alkyl chain structure [13] [14] [16]. Methyl protons from the ethyl substituents typically appear as triplets in the 0.9-1.3 parts per million region, while the methylene protons exhibit more complex splitting patterns between 1.2-2.4 parts per million [13] [14] [16]. The alpha-hydrogen on the 2-ethylbutanoic acid carbon resonates in the 2.0-2.6 parts per million range, consistent with protons adjacent to carbonyl groups [13] [14] [16].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns [17] [18] [19] [20]. The carbonyl carbon of the ester group appears in the 170-185 parts per million region, typical for ester functional groups [17] [18] [19]. The alkene carbons of the allyl group resonate between 115-140 parts per million, while the aliphatic carbons appear in the 10-60 parts per million range depending on their substitution patterns [17] [18] [19] [20].

NMR TypeStructural FeatureChemical Shift Range (ppm)
¹H NMRAllyl CH₂4.6-4.8
¹H NMRAllyl CH5.8-6.0
¹H NMRAlkyl CH₃0.9-1.3
¹H NMRAlpha CH2.0-2.6
¹³C NMRCarbonyl C170-185
¹³C NMRAlkene C115-140

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of allyl 2-ethylbutyrate exhibits characteristic fragmentation patterns typical of aliphatic ester compounds [21] [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 156, corresponding to the molecular weight of the intact compound [25] [21] [23]. The molecular ion often exhibits weak intensity in ester compounds due to the instability of the molecular radical cation [21] [23] [24].

Alpha-cleavage represents the predominant fragmentation pathway for ester compounds, resulting in the loss of either the alkoxy group or the acyl group [21] [23] [24]. Loss of the allyl group (41 atomic mass units) generates a fragment at mass-to-charge ratio 115, while loss of the 2-ethylbutanoyl group (57 atomic mass units) produces a fragment at mass-to-charge ratio 99 [21] [23]. The acylium ion corresponding to the 2-ethylbutanoyl cation appears at mass-to-charge ratio 71, representing a stabilized carbonyl-containing fragment [21] [23] [24].

McLafferty rearrangement provides an alternative fragmentation mechanism involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by cleavage of the beta-gamma bond [21] [23] [24]. This process generates characteristic fragments that aid in structural identification and molecular weight determination. Secondary fragmentations produce smaller ions including the allyl cation at mass-to-charge ratio 41 and various alkyl fragments [21] [26] [23].

Fragment m/zProposed StructureFragmentation Mechanism
156Molecular ion [M]⁺Parent ion
115[M-41]⁺Loss of allyl group
99[M-57]⁺Loss of acyl group
71Acylium ionAlpha-cleavage
41Allyl cationSecondary fragmentation

Infrared Absorption Signatures

Infrared spectroscopy of allyl 2-ethylbutyrate demonstrates characteristic absorption bands that facilitate functional group identification and structural confirmation [27] [28] [29] [30]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1735 wavenumbers, consistent with saturated ester compounds [28] [30]. This frequency represents the characteristic carbon-oxygen double bond stretching mode that serves as a diagnostic feature for ester functional groups [28] [30].

The carbon-carbon double bond of the allyl group generates a medium-intensity absorption band in the 1640-1650 wavenumber region, corresponding to alkene stretching vibrations [28] [29]. Carbon-hydrogen stretching vibrations of the alkene protons appear in the 3080-3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur between 2850-3000 wavenumbers [28] [29].

The carbon-oxygen single bond stretching vibrations produce absorption bands in the 1000-1300 wavenumber region, with the exact frequency depending on the specific bonding environment [31] [28] [30]. The National Institute of Standards and Technology database contains infrared spectral data for allyl 2-ethylbutyrate obtained under gas-phase conditions using specialized instrumentation [27] [29].

Functional GroupAbsorption Frequency (cm⁻¹)IntensityAssignment
C=O stretch1735StrongEster carbonyl
C=C stretch1640-1650MediumAlkene
C-H stretch (alkene)3080-3100MediumVinyl protons
C-H stretch (alkyl)2850-3000StrongAliphatic protons
C-O stretch1000-1300StrongEster linkage

Physical Description

Solid
Colourless liquid with an oily fruity odou

XLogP3

2.5

Density

0.882-0.887

Melting Point

Mp 165-167 °
165-167°C

UNII

T7177XGV3Q

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 126 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

7493-69-8

Wikipedia

Allyl 2-ethylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-ethyl-, 2-propen-1-yl ester: ACTIVE

Dates

Last modified: 07-21-2023

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